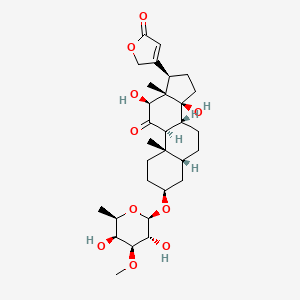
Musaroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Musaroside, also known as Sarmutogenin 3-O-β-D-Digitalopyranoside, is a cardenolide glycoside. It is a naturally occurring compound found in certain plant species. This compound has garnered interest due to its potential biological activities, particularly its cardioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Musaroside involves several steps, starting from the extraction of the parent compound from natural sources. The synthetic route typically includes glycosylation reactions where the aglycone part of the molecule is linked with a sugar moiety under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and crystallization are commonly employed to obtain pure this compound. The industrial methods aim to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Musaroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Musaroside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: this compound is studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Due to its cardioprotective properties, this compound is investigated for potential therapeutic applications in treating heart diseases.
Industry: this compound is explored for its potential use in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Musaroside exerts its effects primarily through its interaction with molecular targets in the cardiovascular system. It binds to and inhibits the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and provides cardioprotective effects. The molecular pathways involved include the regulation of ion channels and signaling cascades that protect cardiac cells from damage .
Comparison with Similar Compounds
Musaroside is compared with other cardenolide glycosides such as digitoxin and ouabain. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific glycosylation pattern, which may influence its bioavailability and potency. Similar compounds include:
Digitoxin: Another cardenolide glycoside with potent cardiotonic effects.
Ouabain: Known for its strong inhibitory action on sodium-potassium ATPase.
Convallatoxin: A cardenolide glycoside with similar cardioprotective properties
This compound’s uniqueness lies in its specific glycosylation, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other cardenolides .
Properties
Molecular Formula |
C30H44O10 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3/t14-,16-,17+,18-,19-,21-,22+,24-,25+,26-,27+,28+,29+,30+/m1/s1 |
InChI Key |
TYVPUZUDLFQZOP-CROJTKMBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C(=O)[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















